4-(Dimethylamino)phenylazoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]imino-oxido-phenylazanium |
InChI |
InChI=1S/C14H15N3O/c1-16(2)13-10-8-12(9-11-13)15-17(18)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
AVLLFBZLCFQWSX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 Dimethylamino Phenylazoxybenzene and Derivatives
Oxidative Coupling Methodologies
Oxidative methods provide a direct route to azoxy compounds from readily available precursors such as anilines and azobenzenes.
Direct Oxidation of Anilines to Azoxybenzenes
The direct oxidation of anilines is a prominent method for synthesizing azoxybenzenes. This approach often utilizes hydrogen peroxide (H₂O₂) as a green oxidant in conjunction with various catalytic systems. The selectivity of the reaction towards azoxybenzene (B3421426) over other potential products like azobenzene (B91143) or nitrobenzene (B124822) can be controlled by carefully selecting catalysts and reaction conditions. nih.govresearchgate.net
An environmentally friendly approach involves the use of H₂O₂ with a mild base like sodium fluoride (B91410) (NaF), which facilitates the formation of azoxybenzene from a wide range of substituted anilines, including those with electron-donating groups. nih.govacs.org For instance, using a CuCr₂O₄ spinel nanoparticle catalyst with H₂O₂ as the oxidant, aniline (B41778) can be converted to azoxybenzene with high selectivity. acs.org An aniline conversion of 78% with 92% selectivity to azoxybenzene can be achieved at 70°C. acs.org Another effective system employs Nb-peroxo groups immobilized on iron oxide supports, which catalyzes the oxidation of aniline to azoxybenzene with high conversion and selectivity at room temperature. rsc.org
The proposed mechanism for these oxidations can involve the formation of a nitrogen radical cation from aniline. thieme-connect.com This intermediate can then lead to a nitroso adduct, which subsequently condenses with another aniline molecule to yield the final azoxybenzene product. thieme-connect.com Control experiments have shown that under certain conditions, azobenzene is not oxidized to azoxybenzene, indicating that the azoxy compound is formed directly from the aniline precursor and not via an azobenzene intermediate. nih.govacs.org
| Aniline Derivative | Catalyst/Reagent | Yield of Azoxybenzene (%) |
|---|---|---|
| Aniline | H₂O₂/NaF | 96 |
| 4-Methylaniline | H₂O₂/NaF | 95 |
| 4-Methoxyaniline | H₂O₂/NaF | 94 |
| 4-Chloroaniline | H₂O₂/NaF | 91 |
| Aniline | CuCr₂O₄/H₂O₂ | 72 (92% selectivity) |
Data sourced from research on selective aniline oxidation. nih.govacs.org
Oxidation of Azobenzenes and Related Precursors
A direct route to azoxybenzenes involves the oxidation of the corresponding azobenzenes. Organic peracids, such as peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid, are effective reagents for this transformation. cdnsciencepub.com This reaction generally proceeds under mild conditions, and quantitative yields can often be achieved. cdnsciencepub.com The solubility of the starting azobenzene in the reaction medium, typically glacial acetic acid, is a crucial factor for efficient oxidation. cdnsciencepub.com The mechanism involves the electrophilic attack of the peracid oxygen on one of the nitrogen atoms of the azo group.
Reductive Approaches to Azoxy Compound Formation
Reductive methods offer versatile pathways to azoxy compounds, starting from nitroso or nitroaromatic compounds. These methods are particularly useful for synthesizing both symmetrical and unsymmetrical azoxybenzenes.
Reductive Dimerization of Nitrosobenzenes
The reductive dimerization of nitrosobenzenes is a simple and effective method for preparing substituted azoxybenzenes, often without the need for additional catalysts or reagents. researchgate.netnih.gov The reaction can proceed efficiently in various solvents, with isopropanol (B130326) often providing high efficiency. organic-chemistry.org This method is applicable to a wide range of substrates. d-nb.info
The electronic nature of substituents on the nitrosobenzene (B162901) ring influences the reaction rate. Electron-withdrawing groups tend to enhance reactivity, while electron-donating groups, such as the dimethylamino group, can slow the reaction down. organic-chemistry.org However, the reactivity for substrates bearing electron-donating groups can be improved under acidic conditions. organic-chemistry.org A one-pot procedure has also been developed that converts anilines to nitrosobenzenes in situ using an oxidant like oxone, followed by dimerization to the azoxybenzene. organic-chemistry.orgnih.govacs.org This avoids the isolation of the intermediate nitroso compound.
| Nitrosobenzene Derivative | Catalyst/Conditions | Yield of Azoxybenzene (%) |
|---|---|---|
| Nitrosobenzene | DIPEA/H₂O, rt | 92 |
| 4-Methylnitrosobenzene | DIPEA/H₂O, rt | 89 |
| 4-Chloronitrosobenzene | DIPEA/H₂O, rt | 91 |
| 4-Nitronitrosobenzene | DIPEA/H₂O, rt | 85 |
| 4-tert-Butylnitrosobenzene | DIPEA/H₂O, rt | 78 |
Data sourced from research on the reductive dimerization of nitrosobenzenes. nih.govacs.org
Controlled Reduction of Nitroaromatic Compounds
The controlled reduction of nitroaromatic compounds is a widely used method for synthesizing azoxybenzenes. The reaction proceeds through the partial reduction of the nitro group to form nitrosobenzene and phenylhydroxylamine intermediates. These two intermediates then undergo condensation to form the azoxybenzene product. rsc.org The selectivity of this reduction is highly dependent on the reaction conditions, including the choice of reducing agent, solvent, and catalyst. rsc.orgrsc.org
For example, the photocatalytic reduction of nitrobenzene using a CdS/MOF photocatalyst can be directed to selectively form azoxybenzene by using tetrahydrofuran (B95107) (THF) as the solvent. rsc.orgrsc.org Similarly, graphitic carbon nitride (g-C₃N₄) can serve as a metal-free photocatalyst for the selective conversion of various nitroaromatic compounds into their corresponding azoxy derivatives using visible light. researchgate.net
Photochemical Synthesis of Azoxy Compounds
Photochemical methods represent a modern and sustainable approach to the synthesis of azoxy compounds, often proceeding under mild conditions without the need for harsh reagents. rhhz.net These reactions can be initiated by visible light, making them an attractive green chemistry alternative. researchgate.net
One strategy involves a one-pot, two-stage photochemical process where a light-excited nitroaromatic molecule is first reduced by an amine in an aqueous solution to form nitrosoaromatic and hydroxylamine (B1172632) intermediates. In the second stage, these intermediates condense in the presence of air to yield the aromatic azoxy product with high selectivity. researchgate.net
Another innovative photochemical approach allows for the synthesis of unsymmetrical azoxy compounds. This method uses visible light to generate a triplet nitrene from precursors like iminoiodinanes. This highly reactive nitrene is then trapped by a nitroso arene, such as 4-(dimethylamino)nitrosobenzene, to form a sulfonyl-protected azoxy compound. researchgate.net This strategy has a good substrate scope and functional group tolerance. rhhz.netresearchgate.net
Catalyst- and Additive-Free Photochemical Routes
A significant advancement in green chemistry is the development of direct photochemical methods for the synthesis of azoxybenzenes from nitrobenzene precursors without the need for catalysts or additives. rsc.orgchemrxiv.orgrsc.org This approach involves the one-pot homocoupling of nitroarenes under ambient conditions, typically at room temperature and open to the air. researchgate.netrsc.org The reaction is initiated by irradiating a solution of the nitrobenzene derivative, such as 4-nitro-N,N-dimethylaniline, with ultraviolet light (e.g., 365 nm UVA). rsc.org
This method is applicable to a wide range of substituted nitrobenzenes. rsc.orgchemrxiv.org Yields for products derived from para- and meta-substituted nitrobenzenes are generally good, whereas sterically hindered ortho-substituted substrates tend to be less productive. rsc.orgchemrxiv.org The process is considered an efficient and environmentally friendly pathway to highly value-added azoxybenzene products. researchgate.netrsc.org In some instances, particularly with certain ortho-halogenated nitrobenzenes, a photochemical Wallach rearrangement to ortho-hydroxyazoxybenzenes can be observed as a subsequent reaction. researchgate.netrsc.org
| Substrate | Product | Conditions | Yield |
| Nitrobenzene | Azoxybenzene | 365 nm UVA light, 24h, various solvents | 36-43% |
| 4-Chloronitrobenzene | 4,4'-Dichloroazoxybenzene | 365 nm UVA light, 24h, Acetonitrile | 65% |
| 4-Methylnitrobenzene | 4,4'-Dimethylazoxybenzene | 365 nm UVA light, 24h, Acetonitrile | 55% |
| 3-Nitrotoluene | 3,3'-Dimethylazoxybenzene | 365 nm UVA light, 24h, Acetonitrile | 60% |
This table presents representative data for the photochemical synthesis of various azoxybenzenes, illustrating the general effectiveness of the catalyst-free method. rsc.org
Visible Light-Mediated Transformations
The use of visible light offers a milder and often more selective alternative to UV irradiation for synthesizing azoxybenzenes. rsc.orgresearchgate.netnih.gov A highly selective method for preparing azoxybenzenes from nitrobenzenes has been developed using visible-light irradiation, particularly when implemented under continuous flow conditions. rsc.orgacs.org While batch reactions under similar conditions may yield a mixture of products including anilines or intermediates like nitrosobenzene, the use of flow microreactors successfully produces azoxybenzenes with very high selectivity. rsc.orgresearchgate.net
This visible-light-driven approach can also be applied to the synthesis of unsymmetrical azoxy compounds. nih.govresearchgate.net One strategy involves the visible light-mediated generation of a triplet nitrene from iminoiodinanes, which is then trapped by nitroso arenes. nih.govresearchgate.net This process gives access to sulfonyl-protected azoxy compounds with a broad substrate scope and good functional group tolerance, all at room temperature and without the need for photoredox catalysts. researchgate.netnih.gov
Direct C-H Functionalization and Directed Synthesis
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating core molecular structures, avoiding the need for pre-functionalized substrates. mdpi.comibs.re.krnih.gov
Transition-Metal-Catalyzed C-O Bond Formation
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While traditionally focused on C-C and C-N bond formation, these methods are increasingly applied to the construction of C-O bonds. researchgate.net The activation of inert C-O bonds in precursors like alkenyl acetates has been a challenge, but advancements in catalysis, for example using cobalt, are enabling such transformations. researchgate.net In the context of azoxybenzene synthesis, this strategy could be envisioned for introducing alkoxy or aryloxy substituents onto the aromatic rings of a pre-existing azoxybenzene scaffold, provided a suitable leaving group is present. The development of highly active catalytic systems that operate under kinetic control is key to achieving these selective cross-couplings. researchgate.net
Regioselective Functionalization Using Azoxy Directing Groups
The azoxy moiety itself can serve as a directing group to guide the functionalization of specific C-H bonds on the aromatic rings. researchgate.net In synthetic chemistry, the azoxy functionality can be exploited as an ortho-directing group in the C-H functionalization of arenes. researchgate.net This allows for the introduction of substituents at the position adjacent to the azoxy linkage, a powerful tool for creating specifically substituted derivatives.
This directed approach is part of a broader strategy in which a functional group on a molecule controls the regioselectivity of a reaction on that molecule. Transition-metal-catalyzed reactions, often involving rhodium or iridium, can proceed via a chelation-assisted mechanism where the metal catalyst coordinates to the directing group (the azoxy group in this case), bringing the catalytic center into proximity with the target C-H bond. nih.gov This facilitates the cleavage of the C-H bond and the subsequent formation of a new bond, for example, a C-N or C-C bond, with high regioselectivity. ibs.re.krnih.govnih.gov
Rational Design and Synthesis of Functionalized Azoxybenzene Analogues
The rational design of molecules with specific functions is a key goal in modern chemistry. For azoxybenzenes and their analogues, this involves designing structures with tailored electronic, photochemical, or biological properties. nih.govrsc.org This process often begins with computational modeling to predict the properties of target molecules before their synthesis. acs.org For instance, density functional theory (DFT) calculations can be used to predict the absorption spectra (λmax) of novel photoswitches, guiding the synthesis towards compounds that can be activated by visible light. acs.orgnih.gov
By systematically introducing different substituents, such as electron-donating or electron-withdrawing groups, onto the azoxybenzene core, chemists can fine-tune the molecule's properties. For example, in the closely related azobenzenes, tetra-ortho-fluoro substitution enables photoswitching using exclusively visible light, which is less damaging for biological applications. nih.gov Similar strategies can be applied to 4-(Dimethylamino)phenylazoxybenzene to create analogues with desired characteristics, such as red-shifted absorption spectra or enhanced water solubility for specific applications. nih.govsemanticscholar.org The synthesis of these rationally designed analogues can then be achieved using the advanced photochemical and C-H functionalization methods described previously.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations have become indispensable tools for understanding the electronic structure and reactivity of molecules like 4-(Dimethylamino)phenylazoxybenzene. These methods provide insights into ground state properties, molecular orbitals, and reactivity descriptors.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground state properties of molecules. In DFT, the properties of a molecule are determined by its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often used with basis sets like 6-31G(d,p) or 6-311G++(d,p) to optimize molecular geometries and calculate electronic properties. wikipedia.orgacs.org
The optimized molecular structure, or the minimum energy configuration, of a molecule can be determined using DFT calculations. acs.org These calculations provide key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformation. For complex molecules, confirming that the optimized geometry corresponds to a true minimum on the potential energy surface is achieved by performing vibrational frequency calculations; the absence of imaginary frequencies indicates a stable structure. wikipedia.org
Table 1: Key Aspects of DFT Calculations for Ground State Properties
| Parameter Studied | Significance | Typical Method |
| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | DFT with functionals like B3LYP and basis sets like 6-31G(d,p). |
| Vibrational Frequencies | Confirms that the optimized structure is a true energy minimum (no imaginary frequencies). | Calculated at the same level of theory as the geometry optimization. |
| Electronic Energy | The total energy of the molecule in its ground electronic state. | A direct output of the DFT calculation. |
| Dipole Moment | Indicates the overall polarity of the molecule, arising from charge distribution. | Calculated from the final electron density. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. acs.orgcdnsciencepub.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. psu.edu Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be more easily polarized. researchgate.netpsu.edu The HOMO-LUMO gap is also fundamental in determining the electronic absorption and emission properties of a molecule. researchgate.net
Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies and are used to further quantify a molecule's reactivity. acs.org
Table 2: Significance of Frontier Molecular Orbitals and Band Gap
| Orbital/Parameter | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic character). |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic character). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netpsu.edu |
Reaction Mechanism Pathways and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of complex organic reactions, including rearrangements and redox processes.
Computational Modeling of the Wallach Rearrangement
The Wallach rearrangement is the acid-catalyzed conversion of azoxybenzenes to hydroxyazobenzenes. wikipedia.org For an unsymmetrical azoxybenzene (B3421426) like this compound, the rearrangement is expected to yield a hydroxyl group primarily at the para position of the phenyl ring that does not bear the dimethylamino substituent.
The mechanism of the Wallach rearrangement has been a subject of extensive study. cdnsciencepub.comresearchgate.net It is generally accepted to proceed through a dicationic intermediate. wikipedia.org Computational modeling, typically using DFT, can be employed to map the potential energy surface of the reaction, identifying intermediates and transition states.
The proposed steps for the Wallach rearrangement are:
Protonation: The azoxybenzene undergoes two successive protonations in strong acid to form a dicationic intermediate. wikipedia.org The second protonation is often the rate-determining step. wikipedia.org
Nucleophilic Attack: A nucleophile, such as the bisulfate anion (HSO₄⁻) in sulfuric acid, attacks the dicationic intermediate. wikipedia.org
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final p-hydroxyazobenzene product. wikipedia.org
The presence of the strong electron-donating dimethylamino group in this compound would significantly influence the electron density of the adjacent phenyl ring, likely affecting the stability of the dicationic intermediate and potentially the regioselectivity of the nucleophilic attack.
Table 3: Proposed Mechanistic Steps of the Wallach Rearrangement
| Step | Description | Key Species |
| 1 | Initial protonation of the azoxy oxygen. | Monoprotonated azoxybenzene. |
| 2 | Second protonation, often rate-determining. | Dicationic intermediate. wikipedia.org |
| 3 | Nucleophilic aromatic substitution. | Intermediate adduct with nucleophile. |
| 4 | Hydrolysis and deprotonation. | Final hydroxyazobenzene product. |
Simulation of Oxidative and Reductive Pathways
The formation of azoxybenzenes often involves the oxidation of anilines or the reductive dimerization of nitrosobenzenes. acs.org Computational methods can simulate these oxidative and reductive pathways. Cyclic voltammetry is an experimental technique used to study redox processes, and digital simulation of cyclic voltammograms provides a way to validate proposed reaction mechanisms and extract kinetic data. psu.edu
For a molecule like this compound, computational simulation of its cyclic voltammogram would predict the potentials at which oxidation and reduction occur. The simulation would be based on a proposed electrochemical mechanism, such as an EC mechanism where a charge transfer (E) is followed by a chemical reaction (C). rdrr.io By comparing the simulated voltammogram with experimental data, one can gain insights into the stability of the generated radical ions and the kinetics of any subsequent chemical reactions. utexas.edu
The oxidative pathway would likely involve the removal of electrons, potentially from the nitrogen-rich dimethylamino group or the azoxy bridge. The reductive pathway would involve the addition of electrons, leading to the cleavage or transformation of the N=N(O) bond.
Photophysical Properties from Theoretical Models
Theoretical models are crucial for understanding the photophysical properties of molecules, such as their absorption and fluorescence behavior. Time-dependent density functional theory (TD-DFT) is a common method used to study electronic excited states. researchgate.net
For a molecule with a donor-acceptor structure like this compound, where the dimethylamino group acts as an electron donor and the azoxybenzene core as an acceptor, intramolecular charge transfer (ICT) is an important process upon photoexcitation. researchgate.net Theoretical calculations can model this ICT process and predict the energies of the relevant excited states.
Key photophysical properties that can be calculated include:
Absorption and Emission Wavelengths: TD-DFT can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. Similarly, it can be used to calculate the emission wavelengths from the first excited state.
Oscillator Strength: This calculated value relates to the intensity of an electronic transition, indicating how likely it is to occur.
Dipole Moments of Excited States: The change in dipole moment between the ground and excited states provides insight into the extent of charge transfer upon excitation. researchgate.net
These theoretical predictions are invaluable for designing molecules with specific photophysical properties for applications in areas like molecular sensors and optoelectronics.
Excited State Calculations and Spectroscopy Predictions
The study of the excited states of this compound is crucial for understanding its photochemistry, such as its behavior as a potential molecular switch. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of such organic dyes due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.net The choice of functional and basis set, such as B3LYP/6-31++G(d,p) or range-separated functionals like CAM-B3LYP, is critical for obtaining accurate results, especially for molecules with charge-transfer characteristics. nih.govresearchgate.net
For this compound, a "push-pull" system, the electron-donating dimethylamino group (-N(CH3)2) and the electron-accepting nature of the azoxy core lead to excited states with significant intramolecular charge-transfer (ICT) character. Calculations typically predict the vertical excitation energies, corresponding absorption wavelengths, and oscillator strengths (f), which indicate the probability of an electronic transition. medium.com These calculations are instrumental in assigning the bands observed in experimental UV-Vis absorption spectra. medium.comresearchgate.net
The primary electronic transitions in azobenzene (B91143) derivatives are the n→π* and π→π* transitions. The n→π* transition, typically the lowest energy transition in unsubstituted azobenzene, is formally forbidden and thus has a low oscillator strength. The π→π* transition is strongly allowed and appears at higher energies. However, in push-pull systems, the energy of the π→π* transition is significantly lowered, often becoming the lowest singlet excited state and resulting in a strong absorption band in the visible region of the spectrum. acs.orgnih.gov
Illustrative TD-DFT results for the low-lying singlet excited states of trans-4-(Dimethylamino)phenylazoxybenzene are presented below. These values are representative of what is expected based on studies of similar push-pull azobenzene derivatives.
| Excited State | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Dominant Character/Transition |
|---|---|---|---|---|
| S1 | 2.65 | 468 | 0.85 | π→π* (HOMO→LUMO, ICT) |
| S2 | 3.10 | 400 | 0.05 | n→π |
| S3 | 3.85 | 322 | 0.40 | π→π (Local Excitation) |
Furthermore, computational models often incorporate solvent effects using methods like the Polarizable Continuum Model (PCM), as the polar nature of these dyes means their absorption spectra can be sensitive to the solvent environment. rsc.orgmdpi.com
Structure-Property Relationship Studies through Computational Design
Computational design is a powerful strategy for understanding how molecular structure dictates electronic and photophysical properties, enabling the rational design of new molecules with tailored functions. nih.gov For this compound, Density Functional Theory (DFT) calculations are employed to investigate the impact of the dimethylamino substituent on the molecule's properties compared to an unsubstituted parent compound like azoxybenzene. nih.gov
A key concept in these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. kpfu.ru
In a push-pull architecture, the electron-donating group (e.g., -N(CH3)2) raises the energy of the HOMO, while an electron-withdrawing group stabilizes the LUMO. acs.orgnih.gov This combined effect reduces the HOMO-LUMO gap, which leads to a bathochromic (red) shift in the absorption maximum (λmax) of the intense π→π* transition. acs.orgsciencepg.com This principle is fundamental to tuning the color of azo dyes.
Computational studies allow for a systematic comparison of derivatives. By calculating properties for a series of compounds, clear structure-property relationships can be established. kpfu.rumdpi.com The table below illustrates the typical effect of adding a para-dimethylamino group to an azoxybenzene core, based on trends reported for similar substituted azobenzenes calculated at the B3LYP/6-31++G(d,p) level of theory. nih.govkpfu.ru
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated λmax (nm, π→π*) |
|---|---|---|---|---|
| Azoxybenzene (Parent) | -6.50 | -2.55 | 3.95 | ~315 |
| This compound | -5.45 | -2.80 | 2.65 | ~468 |
These studies demonstrate that the introduction of the strong electron-donating dimethylamino group significantly raises the HOMO energy, which is the primary cause for the dramatic reduction in the HOMO-LUMO gap and the substantial red-shift in the absorption spectrum. acs.orgkpfu.ru This computational approach allows researchers to predict the properties of novel derivatives, guiding synthetic efforts toward molecules with desired optical characteristics for applications such as photoswitches, dyes, and nonlinear optical materials. nih.govacs.org
Enzymatic Transformations and Bioreduction Pathways
Enzyme Kinetics and Substrate Specificity
Kinetic analyses of the purified 4-(dimethylamino)phenylazoxybenzene reductase demonstrate typical Michaelis-Menten behavior, with velocity plots showing hyperbolic curves in response to varying substrate concentrations. sci-hub.se The enzyme exhibits a high degree of specificity for its substrates. nih.gov It is particularly specific for NADPH as the reducing coenzyme and this compound (also referred to as DMAB N-oxide) as the electron acceptor. sci-hub.senih.gov
Studies have shown that the enzyme is unable to reduce other N,N-dimethyl-arylamine oxides, alkylamine oxides, or N-methylheterocyclicamine oxides, highlighting its stringent substrate requirements. nih.gov This specificity is a key characteristic, distinguishing it from other broader-specificity reductases.
The kinetic constants for the enzyme have been determined at 37°C. sci-hub.senih.gov These parameters quantify the enzyme's efficiency and affinity for its substrates.
| Kinetic Parameter | Value | Substrate |
| Kₘ | 21 µM | NADPH sci-hub.senih.gov |
| Kₘ | 700 µM | This compound sci-hub.senih.gov |
| Turnover Number (kcat) | 150 min⁻¹ | N/A sci-hub.senih.gov |
Mechanistic Insights into Enzymatic Reduction
The enzymatic reduction of the azoxy group by this reductase belongs to the broader family of oxidoreductase reactions. While the specific catalytic mechanism for EC 1.7.1.11 has not been fully detailed, insights can be drawn from related azoreductases (EC 1.7.1.6). Many of these enzymes are known to operate via a ping-pong mechanism. wikipedia.org This type of mechanism involves the binding of the first substrate (NADPH), the transfer of electrons to the enzyme, the release of the first product (NADP+), followed by the binding of the second substrate (the azo or azoxy compound) and its subsequent reduction.
For some FMN-dependent azoreductases, the reaction involves a significant conformational change in the flavin cofactor, described as a "twisted butterfly bend," upon reduction. researchgate.net However, the characterized this compound reductase from rat liver is notable for its lack of detectable prosthetic groups like FMN or metals, suggesting a different catalytic strategy. nih.gov The reduction likely proceeds through direct hydride transfer from NADPH to the substrate within the enzyme's active site, which is structured to precisely orient both the coenzyme and the azoxy substrate for the reaction.
Coenzyme Dependence and Redox Cycling
The activity of this compound reductase is strictly dependent on the coenzyme NADPH as the electron donor. sci-hub.senih.gov The enzyme is highly specific for NADPH, which is consumed during the reaction and converted to its oxidized form, NADP+. wikipedia.orgqmul.ac.uknih.gov This consumption and regeneration cycle is central to the enzyme's catalytic function. In laboratory assays, the requirement for NADPH is fulfilled either by adding it directly or by using an NADPH-generating system, such as one containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase, to ensure a continuous supply of the reduced coenzyme. sci-hub.se The tight binding and specific utilization of NADPH underscore its essential role in the redox cycling of the enzyme, enabling the reductive transformation of the azoxy substrate.
Potential for Biocatalytic Applications in Chemical Synthesis (Non-Biological Targets)
Biocatalysis has emerged as a powerful tool in chemical synthesis, valued for its high selectivity and environmentally benign reaction conditions. nih.govebi.ac.uk Enzymes, including reductases, offer the ability to perform specific chemical transformations that can be challenging to achieve with conventional chemical methods. ebi.ac.uk
The high substrate specificity of this compound reductase makes it an interesting candidate for biocatalytic applications. nih.gov Azoxy compounds are recognized as valuable intermediates in organic synthesis, finding use in the production of dyes and liquid crystals due to their unique structural and optical properties. The ability of a highly specific enzyme to catalyze the reduction of an azoxy group to an azo group could be harnessed for the controlled synthesis of specific azo compounds from their azoxy precursors.
The key advantages of using an enzyme like EC 1.7.1.11 in synthesis would include:
High Selectivity: The enzyme's strict specificity for its substrate would minimize the formation of unwanted byproducts, simplifying purification processes. nih.gov
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at or near neutral pH and ambient temperatures, reducing energy consumption and avoiding the use of harsh reagents or heavy metal catalysts. ebi.ac.uk
By identifying and characterizing enzymes such as this reductase, new possibilities open up for developing efficient and sustainable biocatalytic routes to generate novel or existing chemical compounds of industrial interest.
Applications in Materials Science and Optoelectronics
Integration into Liquid Crystalline Materials
The incorporation of azoxybenzene (B3421426) derivatives into liquid crystalline materials is a well-established strategy for tuning their mesomorphic properties. The rigid, rod-like structure of the azoxybenzene core is conducive to the formation of liquid crystal phases. The presence of a terminal dimethylamino group in 4-(Dimethylamino)phenylazoxybenzene is expected to significantly influence its liquid crystalline behavior. Electron-donating groups can affect the polarity and polarizability of the molecule, which in turn impacts the intermolecular forces that govern the stability and type of liquid crystal phases. nih.gov
Studies on analogous azoxybenzene compounds, such as 4,4'-bis(n-alkoxy)azoxybenzenes, have demonstrated the formation of various smectic and nematic phases. The length of the alkoxy chain in these compounds plays a crucial role in determining the transition temperatures and the specific mesophases observed. By analogy, functionalization of this compound with, for example, a long alkyl chain on the other phenyl ring could induce or modify liquid crystalline properties. The strong dipole moment arising from the dimethylamino group is likely to favor the formation of more ordered smectic phases.
Table 1: Comparison of Mesomorphic Properties of Related Azoxybenzene Derivatives (Note: Data for this compound is hypothetical and for illustrative purposes based on trends observed in similar compounds.)
| Compound | Terminal Groups | Observed Liquid Crystal Phases | Transition Temperatures (°C) |
| 4,4'-Dimethoxyazoxybenzene (p-Azoxyanisole) | -OCH₃, -OCH₃ | Nematic | Cr 118 N 136 I |
| 4,4'-Diethoxyazoxybenzene (p-Azoxyphenetole) | -OC₂H₅, -OC₂H₅ | Nematic | Cr 137 N 168 I |
| 4-Alkoxy-4'-chloroazobenzenes | -OR, -Cl | Nematic, Smectic A, Smectic E | Varies with alkyl chain length |
| Hypothetical: 4-(Dimethylamino)-4'-alkoxyazoxybenzene | -N(CH₃)₂, -OR | Potentially Smectic A, Nematic | Expected to vary with alkyl chain length |
Cr = Crystal, N = Nematic, I = Isotropic
Utilization in Polymeric Architectures and Functional Polymers
The integration of functional molecules like this compound into polymeric structures offers a pathway to create advanced materials with tailored properties. This can be achieved by either incorporating the molecule as a side-chain pendant group or as a part of the main polymer backbone.
Side-chain liquid crystalline polymers (SCLCPs) containing azobenzene (B91143) moieties are well-documented for their photoresponsive behavior. By analogy, a polymer with this compound as a side chain could exhibit interesting liquid crystalline and photo-optical properties. The synthesis of such polymers would typically involve the functionalization of the azoxybenzene derivative with a polymerizable group, such as a methacrylate (B99206) or acrylate, followed by polymerization.
Main-chain functionalized polymers containing azobenzene units have also been synthesized. unifi.it These materials can exhibit unique thermal and photoresponsive properties due to the periodic arrangement of the functional units along the polymer backbone. A similar approach could be envisioned for this compound, potentially leading to novel polyesters or polyamides with interesting optoelectronic characteristics.
Design of Photofunctional Materials
The azoxybenzene core, similar to the more commonly studied azobenzene, has the potential for photoisomerization, which is the basis for its application in photofunctional materials.
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Azobenzene-containing materials are renowned for their trans-cis photoisomerization. While the photochromism of azoxybenzenes is less explored, the structural similarity suggests that they too could exhibit photo-responsive behavior.
For this compound, the presence of the strong electron-donating dimethylamino group and the electron-accepting nature of the azoxy group creates a "push-pull" electronic system. Such donor-acceptor substituted chromophores often exhibit interesting photochromic properties. researchgate.netunibo.it The absorption bands of the trans and cis isomers would likely be distinct, allowing for photochemical switching between two states. This property could be harnessed in applications such as optical data storage and molecular switches. The efficiency and kinetics of the photoisomerization would be influenced by the electronic nature of the substituents and the surrounding medium.
Role as Precursors or Building Blocks in Advanced Organic Synthesis
Azoxybenzenes can serve as versatile precursors in the synthesis of other organic compounds. organic-chemistry.orgresearchgate.netacs.org The azoxy group can be reduced to the corresponding azo compound or cleaved to form anilines. Furthermore, the aromatic rings of this compound can be subjected to various electrophilic substitution reactions, allowing for the introduction of additional functional groups. This makes it a useful building block for the synthesis of more complex molecules with desired properties for applications in pharmaceuticals, dyes, and functional materials. For instance, the synthesis of various heterocyclic compounds can sometimes involve precursors derived from azoxybenzene structures. nih.gov
Non-Biological Sensing and Detection Platforms
The development of chemosensors for the detection of various analytes, such as metal ions, is a significant area of research. mdpi.comnih.govchemisgroup.us Organic molecules with specific binding sites and a signal transduction mechanism are key components of such sensors. Azobenzene-based compounds have been investigated as colorimetric chemosensors. researchgate.net The principle often relies on the interaction of the analyte with the azo group or with other functional groups on the molecule, leading to a change in the electronic structure and a corresponding change in the absorption spectrum (a color change).
Given its structure, this compound has the potential to act as a chemosensor. The nitrogen and oxygen atoms of the azoxy group, as well as the nitrogen of the dimethylamino group, could act as binding sites for metal ions. Upon coordination with a metal ion, the intramolecular charge transfer characteristics of the molecule would be altered, likely resulting in a detectable colorimetric or fluorometric response. The high sensitivity and selectivity of such a sensor would depend on the specific design of the molecule and its affinity for different analytes.
Future Research Directions and Unaddressed Challenges
Development of Novel and Environmentally Benign Synthetic Methodologies
The synthesis of azoxybenzenes, including 4-(Dimethylamino)phenylazoxybenzene, has traditionally relied on methods that often involve harsh reagents or transition-metal catalysts. Future research must prioritize the development of sustainable and economical synthetic routes. A significant advancement in this area is the use of N,N-diisopropylethylamine (DIPEA) as a cost-effective, metal-free catalyst for the reductive dimerization of nitrosobenzenes or the oxidation of anilines. acs.orgnih.govnih.gov This method's attractiveness lies in its ability to proceed at room temperature using water as a green solvent, making it suitable for industrial applications. acs.orgnih.gov
Another promising green approach is the direct photochemical synthesis from nitroarene building blocks. rsc.orgrsc.org This catalyst- and additive-free method can be conducted at room temperature and under air, offering an efficient pathway to azoxybenzene (B3421426) derivatives. rsc.orgrsc.org While yields for para-substituted nitrobenzenes are typically good, further optimization is needed for other substitution patterns. rsc.orgrsc.org The exploration of eco-friendly reductants, such as glucose, also presents a viable path toward greener synthesis protocols. researchgate.net Future work should focus on expanding the substrate scope of these benign methods, improving yields, and exploring biocatalytic routes that could offer unparalleled selectivity and environmental compatibility. nih.govacs.org
| Methodology | Key Features | Advantages | Challenges for Future Research |
|---|---|---|---|
| DIPEA-Catalyzed Synthesis | Uses N,N-diisopropylethylamine (DIPEA) as a catalyst. acs.orgnih.gov | Environmentally friendly (water solvent), transition-metal-free, economical, room temperature conditions. acs.orgnih.gov | Expanding substrate scope, particularly for sterically hindered groups. |
| Direct Photochemical Synthesis | One-pot, catalyst- and additive-free synthesis from nitrobenzenes using light. rsc.orgrsc.org | Green (no catalyst), mild conditions (room temperature, under air). rsc.orgrsc.org | Improving yields for ortho-substituted substrates; controlling competing reactions like the Wallach rearrangement. rsc.orgrsc.org |
| Eco-Friendly Reduction | Utilizes green reductants like glucose. researchgate.net | Sustainable and avoids toxic reducing agents. | Optimizing reaction conditions and yields for a wider range of substrates. |
Comprehensive Elucidation of Complex Photochemical Pathways
The photochemical behavior of azoxybenzenes is intricate and fundamental to their application in light-responsive materials. Upon photoexcitation, these molecules can undergo various transformations, including the productive photoisomerization and competing photorearrangement reactions, such as the Wallach rearrangement to hydroxyazobenzenes. rsc.orgrsc.orgacs.org For a "push-pull" system like this compound, the electronic asymmetry significantly influences its excited-state dynamics.
Future research must aim for a detailed mechanistic understanding of these pathways. Studies on structurally analogous molecules like 4-(N,N-dimethylamino)-4′-nitrostilbene reveal complex photorelaxation networks involving conical intersections and intersystem crossings that dictate the ultimate photochemical outcome. nih.govnih.govresearchgate.net A crucial challenge is to map the potential energy surfaces of the excited states of this compound to identify transient species, reaction barriers, and decay channels. nih.govnih.gov Characterizing the radical cation (DMABN˙+) that can form upon photoexcitation is also essential, as its decay kinetics and subsequent reactions determine the photodegradation pathway. rsc.org A thorough understanding of these fundamental processes is critical for designing molecules with enhanced photoswitching efficiency and stability.
Exploration of Asymmetric Synthesis and Chiral Azoxy Compounds
The synthesis of azoxy compounds has predominantly focused on symmetric and achiral molecules. researchgate.net A significant and largely unaddressed challenge is the development of methods for the asymmetric synthesis of chiral azoxy compounds. Chirality in these molecules can arise from stereogenic centers on the phenyl rings or, more intriguingly, from N-N axial chirality due to hindered rotation around the aryl-nitrogen bonds. The controlled synthesis of a single enantiomer of such atropisomeric compounds remains a formidable task. rsc.org
Future research should focus on developing catalytic asymmetric methods to access these chiral structures. researchgate.net This could involve the design of novel chiral catalysts or the use of chiral auxiliaries to direct the stereochemical outcome of the azoxy-forming reaction. du.ac.inddugu.ac.in Success in this area would open the door to new applications for this compound derivatives in areas such as chiral liquid crystals, asymmetric catalysis, and chiroptical materials. The synthesis of enantioenriched azo compounds has seen progress through methods like the interrupted Japp-Klingemann reaction, providing a conceptual framework that could potentially be adapted for azoxy synthesis. researchgate.net
Advanced Computational Design for Predictive Materials Science
Computational chemistry offers powerful tools for understanding and predicting the properties of molecules before their synthesis, accelerating the discovery of new materials. For azobenzene-based photoswitches, computational studies have been instrumental in explaining how substitution patterns influence photochemical properties and in designing molecules with desired characteristics, such as red-shifted absorption bands. acs.orgmdpi.com Similar approaches must be systematically applied to this compound.
Future computational work should focus on several key areas. First, high-level quantum chemical calculations are needed to accurately predict the electronic absorption spectra and analyze the nature of the excited states that govern its photochemistry. mdpi.com Second, molecular dynamics simulations can provide insight into the behavior of these molecules in condensed phases, which is crucial for applications like liquid crystals. nanobioletters.comresearchgate.net Third, the development of machine learning and artificial intelligence frameworks, such as graph neural networks, can enable high-throughput screening of virtual libraries of substituted azoxybenzenes to identify candidates with optimized properties for specific applications. nih.gov This predictive approach will guide experimental efforts, saving time and resources in the quest for next-generation functional materials. researchgate.netnih.gov
Expanding Utility in Emerging Fields Beyond Current Applications
While azoxybenzenes have established applications, particularly as liquid crystal materials, the unique properties of this compound suggest its potential in a variety of emerging fields. organic-chemistry.org The strong "push-pull" nature of the molecule makes it an interesting candidate for nonlinear optics and other electronic materials.
Future research should actively explore its utility in novel contexts:
Agrochemicals: Recent studies have demonstrated that novel azoxy compounds can exhibit potent nematicidal and fungicidal activities, suggesting a potential role in crop protection. nih.govacs.org
Biocatalysis and Biosensors: The azoxy functional group can be recognized by specific enzymes, such as this compound reductase. nih.govgoogle.com This interaction could be harnessed for developing novel biosensors or for biocatalytic transformations.
Medicinal Chemistry: Natural products containing the azoxy motif display diverse biological activities, indicating that synthetic derivatives could be valuable as pharmaceutical scaffolds. nih.govacs.org
Smart Materials: As a photoswitchable molecule, it could be incorporated into polymers to create light-responsive actuators, smart surfaces, or high-density optical data storage systems. nih.gov
| Emerging Field | Underlying Property | Potential Application | Reference |
|---|---|---|---|
| Agrochemicals | Biological Activity | Development of novel nematicides and fungicides. | nih.govacs.org |
| Biotechnology | Enzyme Recognition | Components for biosensors or substrates for biocatalytic processes. | nih.govgoogle.com |
| Medicinal Chemistry | Bioactivity of Azoxy Moiety | Scaffolds for the development of new therapeutic agents. | nih.govacs.org |
| Smart Materials | Photoisomerization | Light-responsive polymers, optical data storage, molecular machines. | nih.gov |
| Nonlinear Optics | "Push-Pull" Electronics | Materials for frequency doubling and other optical applications. |
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 4-(Dimethylamino)phenylazoxybenzene relevant to its handling in laboratory settings?
- Answer : The compound has a molecular weight of 255.31 g/mol, a density of 1.171 g/cm³ (predicted), and a melting point of 161–163 °C. Its structure includes a dimethylamino group, which influences solubility in organic solvents and stability under reflux conditions. Proper storage should avoid prolonged exposure to light due to potential photochemical reactivity . Safety protocols should account for incomplete chronic toxicity data, necessitating PPE and controlled environments .
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?
- Answer : A key enzymatic pathway involves 4-(dimethylamino)phenylazobenzene reductase (EC 1.7.1.11), which catalyzes the reduction of the parent azo compound using NADP+ and H₂O to yield the azoxy derivative and NADPH . Non-enzymatic methods may adapt reflux protocols with substituted benzaldehydes, acetic acid catalysis, and ethanol as a solvent, followed by vacuum distillation for purification .
Q. What safety considerations should be prioritized when working with this compound?
- Answer : While chronic toxicity data are limited, OSHA guidelines recommend minimizing inhalation and dermal exposure. Medical monitoring should focus on symptom history rather than biomarker testing, as no specific diagnostic assays exist. Fume hoods, gloves, and closed systems are critical during synthesis .
Advanced Research Questions
Q. How does the enzymatic reduction pathway involving 4-(dimethylamino)phenylazobenzene contribute to the formation of this compound?
- Answer : The reductase enzyme (EC 1.7.1.11) facilitates a two-electron transfer mechanism, where NADPH acts as a cofactor to reduce the azo bond (-N=N-) to an azoxy group (-N(O)-N-). Kinetic studies should monitor NADPH depletion spectrophotometrically at 340 nm, with pH optima likely near physiological conditions (7.0–7.5) .
Q. What analytical challenges arise in characterizing this compound using NMR spectroscopy?
- Answer : Overlapping signals in the aromatic region (e.g., 171.4–173.0 ppm for C4 and C6 in similar structures) complicate assignment. Multiplicity issues (e.g., unresolved doublets) may require 2D NMR (HSQC, HMBC) or computational modeling to resolve electronic environments .
Q. How can researchers resolve contradictions in spectral data interpretation for azoxy compounds?
- Answer : Discrepancies between experimental and theoretical spectra can be addressed via hybrid methods:
- X-ray crystallography to confirm bond angles and torsion parameters.
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model chemical shifts and compare with observed NMR/IR data .
Q. What methodologies are appropriate for studying the biological activity of this compound?
- Answer :
- Enzyme inhibition assays : Screen against oxidoreductases (e.g., EC 1.7.1.11) to assess competitive/non-competitive binding.
- Cellular uptake studies : Use fluorescent tagging or radiolabeling to track intracellular distribution.
- Toxicity profiling : Employ in vitro models (e.g., HepG2 cells) to evaluate hepatotoxicity and ROS generation .
Q. What are the implications of electron-donating groups on the photophysical properties of this compound?
- Answer : The dimethylamino group enhances electron resonance, red-shifting UV-Vis absorption maxima. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, which correlate with potential applications in photosensitizers or optoelectronic materials .
Methodological Notes
- Spectral Data : Cross-validate NMR assignments with DEPT-135 and COSY to distinguish quaternary carbons and coupling patterns .
- Enzyme Kinetics : Use stopped-flow techniques to capture intermediate states in azoxy bond formation .
- Synthetic Optimization : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to improve regioselectivity in non-enzymatic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
